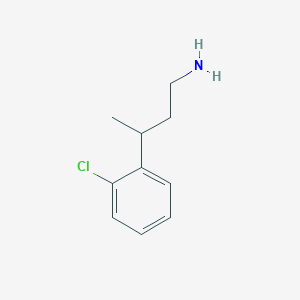

3-Methyl-3-(2-chlorophenyl)propylamine

説明

特性

分子式 |

C10H14ClN |

|---|---|

分子量 |

183.68 g/mol |

IUPAC名 |

3-(2-chlorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H14ClN/c1-8(6-7-12)9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3 |

InChIキー |

NHOHXUXXKMXWSC-UHFFFAOYSA-N |

正規SMILES |

CC(CCN)C1=CC=CC=C1Cl |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Substituent Effects

Key Structural Analogs Identified in Evidence:

NPS 568 (R)-N-(3-Methoxy-4-phenylethyl)-3-(2-chlorophenyl)-1-propylamine hydrochloride

- Structural Similarity : Shares the 3-(2-chlorophenyl)propylamine backbone.

- Pharmacological Relevance : Modulates calcium channels, a common target for cardiovascular and neurological therapeutics .

- Key Difference : The additional methoxy-phenylethyl group in NPS 568 may enhance lipophilicity and CNS penetration compared to the simpler methyl-substituted target compound.

1-(2-Chlorophenyl)ethanamine hydrochloride Similarity: 0.98 structural similarity to the target compound ().

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Weight | Substituent Position | Lipophilicity (LogP) | Solubility |

|---|---|---|---|---|

| 3-Methyl-3-(2-chlorophenyl)propylamine* | ~197.7 (estimated) | 2-chlorophenyl, 3-methyl | High (predicted) | Low (amine derivatives) |

| NPS 568 | 384.3 | 2-chlorophenyl, methoxy | Very high | Moderate (salt form) |

| 1-(2-Chlorophenyl)ethanamine hydrochloride | 188.1 | 2-chlorophenyl | Moderate | High (hydrochloride) |

| 1-(3-Chlorophenyl)propylamine | 287.8 | 3-chlorophenyl | High | Low |

*Estimated based on structural analogs.

- Lipophilicity: The 3-methyl group in the target compound likely increases LogP compared to non-methylated analogs, enhancing membrane permeability .

- Solubility : Primary amines like propylamine derivatives generally exhibit low aqueous solubility but improved solubility in hydrochloride forms (e.g., 1-(2-chlorophenyl)ethanamine hydrochloride) .

Pharmacological and Toxicological Profiles

- Calcium Channel Modulation : NPS 568 and dihydropyridine derivatives () suggest that 2-chlorophenyl-substituted amines may target L-type calcium channels, useful in hypertension and arrhythmia treatment .

- Toxicity : Parent propylamine () is highly flammable and corrosive, but substitution with aromatic groups (e.g., 2-chlorophenyl) may reduce volatility and acute toxicity .

- Stereoselectivity : Enantiomers like (1S)-1-(2-chlorophenyl)propylamine hydrochloride could exhibit divergent safety profiles, emphasizing the need for chiral resolution in drug development .

準備方法

Friedel-Crafts Alkylation of Cinnamonitrile

The foundational step in one industrial synthesis involves Friedel-Crafts alkylation using cinnamonitrile (3-phenylacrylonitrile) and benzene. Catalyzed by anhydrous aluminum chloride (AlCl₃) under reflux conditions, this reaction forms 3,3-diphenylpropionitrile. The process achieves a 95–98% yield by leveraging excess benzene as both solvent and reactant.

Reaction Conditions

Catalytic Hydrogenation to 3,3-Diphenylpropylamine

The nitrile intermediate undergoes catalytic hydrogenation using transition metal catalysts. Nickel-based catalysts (e.g., Raney Ni) or palladium on carbon (Pd/C) in the presence of ammonia and hydrogen gas (2–5 MPa) reduce the nitrile to the primary amine.

Optimized Parameters

Schiff Base Formation and Methylation

The primary amine reacts with aldehydes (e.g., formaldehyde) to form a Schiff base, which is methylated using methyl iodide or dimethyl sulfate. Subsequent hydrolysis with aqueous HCl yields N-methyl-3,3-diphenylpropylamine. This method avoids hazardous reagents like thionyl chloride, improving safety and reducing environmental impact.

Reductive Amination of Amide Precursors

Synthesis of N-((R)-α-Methyl-3-methoxybenzyl)-3-(2-chlorophenyl)propanamide

A stereoselective route involves condensing β-2-chlorophenylpropionic acid with (R)-3-methoxy-α-methylbenzylamine. The reaction, conducted in toluene under reflux with azeotropic water removal, forms an amide intermediate.

Key Steps

Borane-Mediated Reduction

The amide is reduced using borane-tetrahydrofuran (BH₃·THF) at 68°C, followed by acidic workup to yield the target amine as a hydrochloride salt.

Conditions

Nucleophilic Substitution Reactions

Condensation of 3-Chlorobenzyl Chloride with Propylamine

A direct method involves reacting 3-chlorobenzyl chloride with propylamine in the presence of sodium hydroxide. This SN2 substitution proceeds under mild conditions.

Procedure

-

Base: NaOH (2.0 equiv)

-

Solvent: Dichloromethane

-

Temperature: 25–40°C

-

Yield: 85–90%.

Microwave-Assisted Synthesis

Optimization Using Microwave and Ultrasonic Irradiation

A patent describes the synthesis of 3-methylthio propylamine intermediates using microwave (500–800 W) and ultrasonic (400–800 W) irradiation. Thionyl chloride reacts with 3-methylthiopropanol in chloroform, reducing reaction times to 30–60 minutes.

Advantages

Comparative Analysis of Methods

Challenges and Industrial Scalability

While Friedel-Crafts alkylation offers high yields, the use of AlCl₃ generates stoichiometric waste, necessitating costly recycling. Reductive amination is preferred for enantiomerically pure products but requires chiral resolution using (R)-(-)-mandelic acid. Microwave methods, though efficient, face scalability limitations due to specialized equipment needs .

Q & A

Q. What are the most reliable synthetic routes for 3-Methyl-3-(2-chlorophenyl)propylamine, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via reductive amination of 3-(2-chlorophenyl)-3-methylpropanal with a primary amine, followed by purification using column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to achieve >95% purity . Alternative routes include nucleophilic substitution of halogenated intermediates with propylamine derivatives under inert atmospheres (e.g., nitrogen) to minimize side reactions . For scale-up, fractional distillation under reduced pressure (40–60°C, 0.1–0.5 mmHg) is recommended to avoid thermal decomposition.

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the presence of the chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and methyl-propylamine backbone (δ 1.2–1.5 ppm for CH₃, δ 2.6–3.1 ppm for NH₂) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1) and fragmentation patterns .

- X-ray Crystallography: For resolving stereochemical ambiguities, single-crystal analysis is recommended using slow evaporation from ethanol .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- In vitro assays: Test receptor binding affinity (e.g., serotonin or dopamine receptors) via competitive radioligand assays using HEK293 cells transfected with target receptors .

- Toxicity screening: Use MTT assays on hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess IC₅₀ values. Include positive controls (e.g., chlorpromazine) for comparison .

- Solubility: Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with downstream assays .

Q. What are the best practices for safe handling and storage of this compound?

Methodological Answer:

- Handling: Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Neutralize spills with activated carbon or silica-based absorbents .

- Storage: Store in amber glass vials under argon at 2–8°C to prevent oxidation. Monitor for discoloration (indicator of degradation) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

- Catalytic optimization: Use palladium-on-carbon (Pd/C) or Raney nickel for reductive amination, optimizing H₂ pressure (15–30 psi) and reaction time (12–24 hrs) .

- Byproduct suppression: Add scavengers (e.g., molecular sieves) to absorb water in condensation reactions. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. How to resolve contradictions in reported pharmacological data for structural analogs?

Methodological Answer:

- Meta-analysis: Compare activity data of analogs (Table 1) using cheminformatics tools (e.g., Schrödinger’s Phase) to identify critical substituents (e.g., chloro vs. methyl groups) .

- Dose-response refinement: Replicate studies with standardized protocols (e.g., fixed incubation times, serum-free media) to eliminate confounding variables .

Q. Table 1: Structural Analogs and Key Pharmacological Differences

| Compound Name | Similarity Index | Key Activity Difference |

|---|---|---|

| 1-(2-Chlorophenyl)propylamine HCl | 0.93 | Higher dopamine receptor affinity |

| (R)-1-(4-Chloro-3-methylphenyl)ethanamine | 0.91 | Reduced cytotoxicity |

| 2-(3,4-Dichlorophenyl)-2-methylpropylamine | 0.89 | Enhanced serotonin inhibition |

Q. What computational strategies predict molecular interactions of this compound?

Methodological Answer:

- Docking simulations: Use AutoDock Vina with receptor PDB files (e.g., 5-HT₂A: 6A93) to map binding poses. Validate with molecular dynamics (MD) simulations (NAMD, 100 ns trajectories) .

- QSAR modeling: Train models on datasets from PubChem BioAssay (AID 1259351) to correlate substituent electronegativity with activity .

Q. How can LC-MS/MS sensitivity be enhanced for detecting trace amounts?

Methodological Answer:

Q. What factors influence compound stability under experimental conditions?

Methodological Answer:

Q. How to establish structure-activity relationships (SAR) for chlorine-substituted propylamines?

Methodological Answer:

- Substituent scanning: Synthesize analogs with halogens (F, Br) at the 2-position and compare logP values (shake-flask method) and receptor binding .

- Crystallographic analysis: Resolve ligand-receptor co-crystal structures to identify critical hydrogen bonds (e.g., NH₃⁺⋯Glu339 in 5-HT receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。